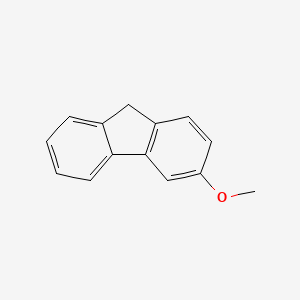![molecular formula C30H20O2 B13136501 1,1'-([9,9'-Bifluorenylidene]-2,2'-diyl)diethanone](/img/structure/B13136501.png)
1,1'-([9,9'-Bifluorenylidene]-2,2'-diyl)diethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-([9,9’-Bifluorenylidene]-2,2’-diyl)diethanone: BF-TDCI4 , is a fascinating compound with potential applications in organic photovoltaic cells. Its chemical structure consists of a bifluorenylidene core with four 1,1-dicyanomethylene-3-indanone end-capped groups. Let’s explore its properties and applications further.
Méthodes De Préparation
Synthesis:: The synthesis of BF-TDCI4 involves combining appropriate precursors. Unfortunately, specific synthetic routes for this compound are not widely documented. Researchers typically design custom synthetic strategies based on the desired properties and functional groups.
Industrial Production:: As of now, there is no established industrial-scale production method for BF-TDCI4. research in this area continues, driven by the growing interest in organic electronics.
Analyse Des Réactions Chimiques
Reactivity:: BF-TDCI4 can participate in various chemical reactions due to its conjugated system and electron-accepting properties. Some potential reactions include oxidation, reduction, and substitution.
Common Reagents and Conditions::Oxidation: Oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) may be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) could reduce BF-TDCI4.
Substitution: BF-TDCI4 may undergo nucleophilic substitution reactions with appropriate nucleophiles.
Major Products:: The specific products formed during these reactions would depend on the reaction conditions and the substituents present. Further research is needed to explore these aspects comprehensively.
Applications De Recherche Scientifique
Organic Photovoltaic Cells:: BF-TDCI4 serves as an electron acceptor in organic photovoltaic cells. When combined with an appropriate electron donor (such as PTB7-Th), it contributes to efficient charge separation and energy conversion. The optimized device using BF-TDCI4 achieved a maximum power conversion efficiency of 4.35% with an open-circuit voltage of 0.87 V .
Mécanisme D'action
The exact mechanism by which BF-TDCI4 exerts its effects remains an active area of research. It likely involves interactions with molecular targets and pathways related to charge transport and energy conversion.
Comparaison Avec Des Composés Similaires
BF-TDCI4’s uniqueness lies in its bifluorenylidene core and the specific arrangement of its end-capped groups. Similar compounds include other electron acceptors used in organic electronics, such as fullerene derivatives and non-fullerene acceptors.
Propriétés
Formule moléculaire |
C30H20O2 |
|---|---|
Poids moléculaire |
412.5 g/mol |
Nom IUPAC |
1-[(9E)-9-(2-acetylfluoren-9-ylidene)fluoren-2-yl]ethanone |
InChI |
InChI=1S/C30H20O2/c1-17(31)19-11-13-23-21-7-3-5-9-25(21)29(27(23)15-19)30-26-10-6-4-8-22(26)24-14-12-20(18(2)32)16-28(24)30/h3-16H,1-2H3/b30-29+ |
Clé InChI |
RZDMVFFPOAWFFF-QVIHXGFCSA-N |
SMILES isomérique |
CC(=O)C1=CC\2=C(C=C1)C3=CC=CC=C3/C2=C\4/C5=CC=CC=C5C6=C4C=C(C=C6)C(=O)C |
SMILES canonique |
CC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2=C4C5=CC=CC=C5C6=C4C=C(C=C6)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



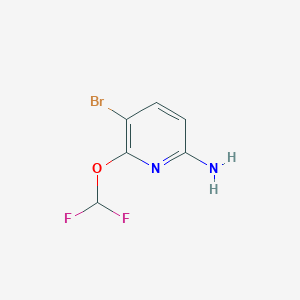

![3,10-Dihydroxy-1,2-dihydrocyclobuta[b]anthracene-4,9-dione](/img/structure/B13136436.png)
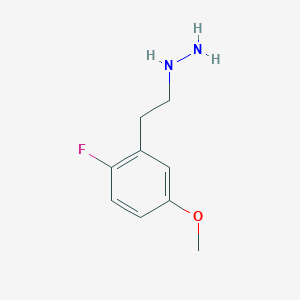
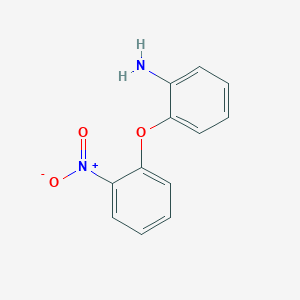
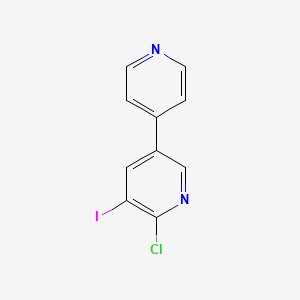
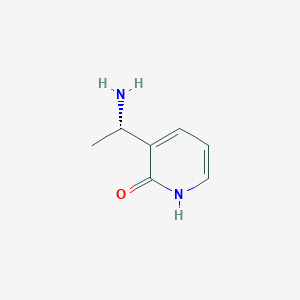

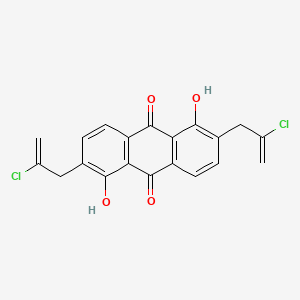

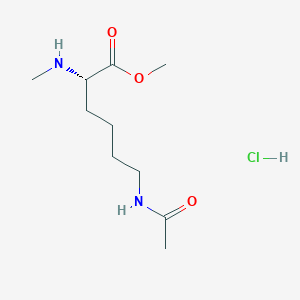
![3,6-Dichloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13136484.png)
